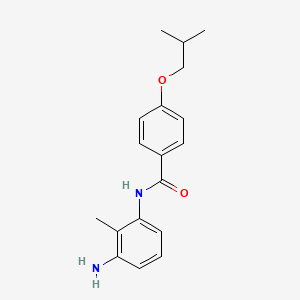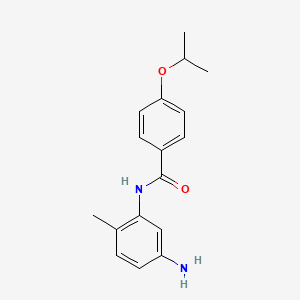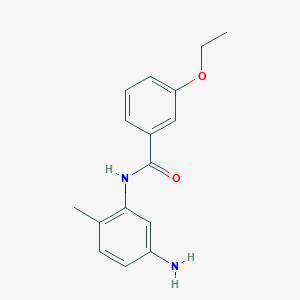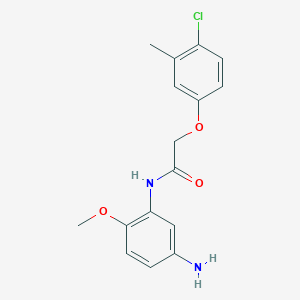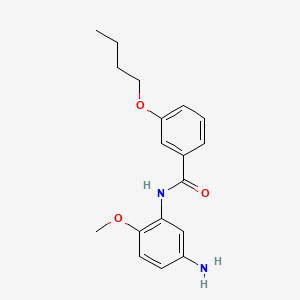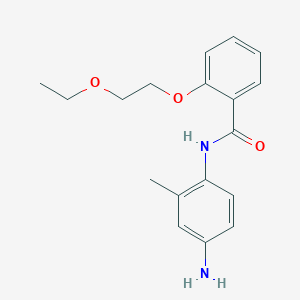
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (NEMEBE) is an amide compound that has been used in a variety of scientific research applications. It was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects. NEMEBE has a wide range of applications and has been used in various research fields, including biochemistry, pharmacology, and cell biology. In
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been investigated for its role in inhibiting histone deacetylases (HDACs). It has shown potential in blocking cancer cell proliferation and inducing apoptosis, mainly by influencing the acetylation of histones and expression of specific proteins like p21 (Zhou et al., 2008).
Antioxidant Activity
This compound has been studied for its antioxidant properties. Amino-substituted benzamide derivatives, which include N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, have shown significant antioxidant activities, particularly in scavenging free radicals. This has been determined through various electrochemical studies (Jovanović et al., 2020).
Structural Analysis and Molecular Properties
The structure and molecular properties of N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide have been extensively studied. Techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computations have been employed to analyze its molecular geometry, electronic properties, and chemical reactivity (Demir et al., 2015).
Synthesis and Characterization
Various synthesis methods have been developed for similar compounds, focusing on their potential as pharmacological agents. For instance, methods have been developed for synthesizing orally active antagonists using similar benzamide derivatives, highlighting the compound's relevance in medicinal chemistry (Ikemoto et al., 2005).
Anticancer Activity
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, along with its derivatives, has been evaluated for anticancer activity. Some derivatives have shown promising results against various cancer cell lines, indicating the potential of this compound in cancer therapy (Ravinaik et al., 2021).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-9-8-14(19)12-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJSBWVJTZQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
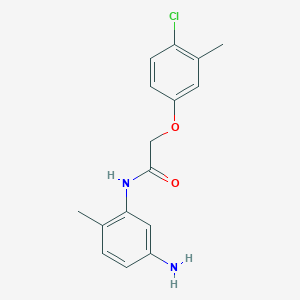
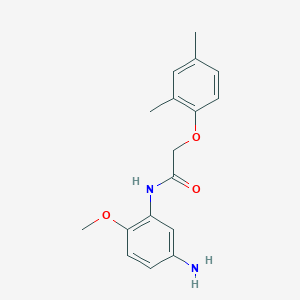


![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
